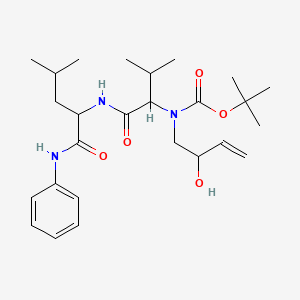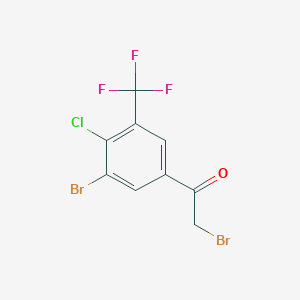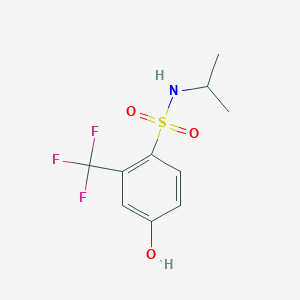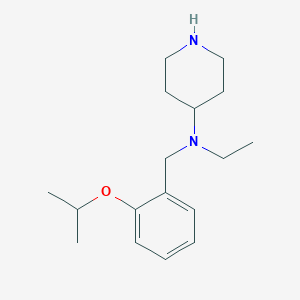![molecular formula C15H15BrN2 B13722260 3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline](/img/structure/B13722260.png)
3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline is a complex organic compound that features a bromine atom, an aniline group, and an isoindoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of aniline derivatives followed by the introduction of the isoindoline moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized aniline derivatives.
科学的研究の応用
3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the isoindoline moiety play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
3-Bromoaniline: A simpler compound with a bromine atom attached to an aniline group.
5-Bromo-2,3-dihydro-1H-isoindole: A compound with a bromine atom and an isoindoline moiety but lacking the aniline group.
N-Methyl-2-bromoaniline: A compound with a methyl group attached to the nitrogen atom of the aniline group.
Uniqueness
3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline is unique due to the presence of both the bromine atom and the isoindoline moiety, which confer distinct chemical and biological properties
特性
分子式 |
C15H15BrN2 |
|---|---|
分子量 |
303.20 g/mol |
IUPAC名 |
3-bromo-5-(1,3-dihydroisoindol-2-ylmethyl)aniline |
InChI |
InChI=1S/C15H15BrN2/c16-14-5-11(6-15(17)7-14)8-18-9-12-3-1-2-4-13(12)10-18/h1-7H,8-10,17H2 |
InChIキー |
YJNXVQJRVANIQW-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2CN1CC3=CC(=CC(=C3)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


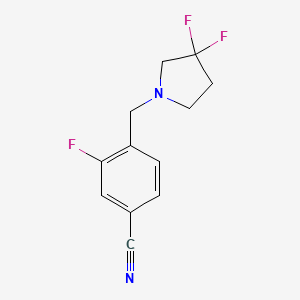
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722189.png)
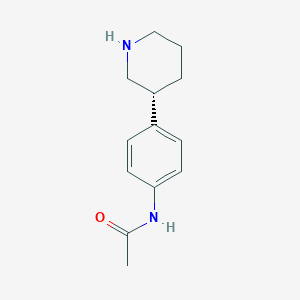
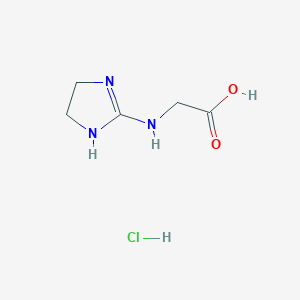
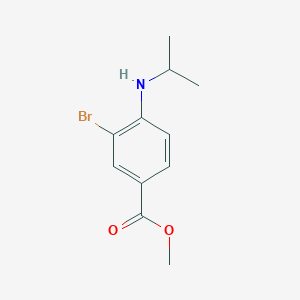

![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B13722212.png)
